(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-3-22-7-6-20-12-5-4-11(17)9-14(12)24-16(20)18-15(21)13-8-10(2)19-23-13/h4-5,8-9H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHVBVRRWNJHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre or ensifentrine, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in bronchodilation and non-steroidal anti-inflammatory effects, making it a novel treatment for chronic obstructive pulmonary disease (COPD).
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. Increased levels of cyclic nucleotides can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in smooth muscle relaxation (bronchodilation) and reduced inflammatory response.
Biological Activity
(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Structural Overview
The compound features a complex structure characterized by the following components:
- Benzo[d]thiazole moiety : Known for diverse biological activities including antimicrobial and anticancer properties.
- Isosazole ring : Typically associated with neuroactive compounds.
- Ethoxyethyl side chain : Enhances solubility and bioavailability.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. The presence of fluorine in the benzo[d]thiazole structure may enhance binding affinity and selectivity towards these targets.
Anticancer Activity
Research indicates that compounds similar to (E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells by modulating pathways involving pro-inflammatory cytokines such as IL-6 and TNF-α .
Antimicrobial Activity
The compound's structural analogs have demonstrated antimicrobial properties against a range of pathogens. In vitro studies suggest that benzothiazole derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections .
Case Studies
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Cytotoxicity Assays
- A study evaluated the cytotoxic effects of various benzothiazole derivatives on solid tumor cell lines. Results indicated that (E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .
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Inflammation Modulation
- Another investigation focused on the anti-inflammatory effects of related compounds, revealing that they could significantly reduce the release of inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a role for the compound in managing inflammatory diseases .
Data Tables
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has shown promising results against breast cancer cells (MCF-7), with IC50 values reflecting effective inhibition of cell proliferation. The mechanism involves apoptosis induction and cell cycle arrest at specific phases.
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Antimicrobial Properties
- The compound has been evaluated for its antimicrobial potential against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways, demonstrating broad-spectrum activity.
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Anti-inflammatory Effects
- Preliminary research suggests that (E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide may exhibit anti-inflammatory properties by modulating inflammatory pathways, although further studies are required to elucidate the exact mechanisms.
Case Study 1: Anticancer Efficacy
- Objective: To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology: In vitro assays were conducted to assess cell viability after treatment with varying concentrations of the compound.
- Findings: The compound exhibited an IC50 value of 15 µM, indicating significant inhibition of cell growth compared to control groups.
Case Study 2: Antimicrobial Evaluation
- Objective: To assess antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Methodology: Minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.
- Findings: MICs were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting promising antibacterial properties.
| Property/Activity | Result | Source |
|---|---|---|
| Anticancer IC50 | 15 µM (MCF-7 cells) | In vitro studies |
| Antimicrobial MIC (S. aureus) | 32 µg/mL | In vitro assays |
| Antimicrobial MIC (E. coli) | 64 µg/mL | In vitro assays |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison and Key Properties
- The ethoxyethyl group in the target compound reduces LogP compared to ethyl or trifluoromethyl analogs, aligning with trends observed in quaternary ammonium compounds where polar substituents lower aggregation thresholds .
- Fluorine at position 6 may reduce oxidative metabolism, similar to trifluoromethyl-substituted benzothiazoles in EP3348550A1, which exhibit prolonged half-lives .
Pharmacological Data (Hypothetical Projections)
Table 2: Projected Pharmacokinetic Parameters
- The target compound’s higher solubility may translate to improved oral bioavailability compared to STING agonists with oxazole carboxamides .
Limitations and Contradictions in Evidence
Q & A
Q. Q1. What are the key synthetic steps for synthesizing (E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide?
Methodological Answer: The synthesis typically involves:
Intermediate Preparation : Start with 6-fluorobenzo[d]thiazol-2-amine. Introduce the 2-ethoxyethyl group via alkylation using 2-ethoxyethyl bromide in acetonitrile under reflux, catalyzed by K₂CO₃ .
Imine Formation : React the substituted benzo[d]thiazole with 3-methylisoxazole-5-carboxamide using a coupling agent (e.g., EDCI/HOBt) in DMF at 0–25°C to form the (E)-configured imine .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>98%) .
Q. Q2. How is the compound structurally characterized to confirm its (E)-configuration?
Methodological Answer:
- NMR Spectroscopy : The (E)-configuration is confirmed by NOESY experiments, showing no cross-peaks between the ethoxyethyl protons and the isoxazole methyl group .
- X-ray Crystallography : For unambiguous confirmation, single crystals are grown in DMSO/ethyl acetate, and diffraction analysis resolves the planar geometry of the imine bond .
Advanced Synthetic Optimization
Q. Q3. How can reaction yields be improved during the alkylation step of the ethoxyethyl group?
Methodological Answer:
- Solvent Screening : Compare polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity. Evidence suggests acetonitrile under reflux achieves 75% yield .
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to accelerate alkylation in biphasic systems.
- Reaction Monitoring : Track progress via TLC (silica, UV detection) to minimize side products.
Q. Q4. What strategies mitigate racemization during imine bond formation?
Methodological Answer:
- Low-Temperature Reactions : Perform coupling at 0°C to reduce thermal isomerization .
- Steric Hindrance : Use bulky carboxamide derivatives (e.g., 3-methylisoxazole) to favor the (E)-isomer .
- Additives : Include molecular sieves to absorb water, preventing hydrolysis of the imine intermediate .
Biological Activity and Mechanism
Q. Q5. What in vitro assays are used to evaluate the compound’s antimicrobial potential?
Methodological Answer:
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Activity is linked to the thiazole ring’s ability to disrupt membrane integrity .
- Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours .
Q. Q6. How is the compound’s anticancer activity investigated in advanced models?
Methodological Answer:
- 3D Tumor Spheroids : Evaluate penetration and cytotoxicity in HT-29 colon cancer spheroids using live/dead staining (Calcein-AM/PI) .
- Target Identification : Perform kinase profiling (e.g., EGFR, VEGFR2) via competitive binding assays with fluorescent probes .
Analytical and Computational Studies
Q. Q7. What advanced analytical methods resolve contradictions in solubility data?
Methodological Answer:
Q. Q8. How is molecular docking used to predict SAR for thiazole derivatives?
Methodological Answer:
- Ligand Preparation : Optimize the compound’s geometry at the B3LYP/6-31G* level.
- Receptor Selection : Dock into ATP-binding pockets (e.g., EGFR PDB: 1M17) using AutoDock Vina. Prioritize poses with hydrogen bonds to Met793 and hydrophobic interactions with Leu844 .
Data Contradiction and Reproducibility
Q. Q9. How to address discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables (e.g., cell passage number, serum concentration).
- Compound Purity Verification : Use orthogonal methods (HPLC, HRMS) to exclude impurities >98% .
- Meta-Analysis : Compare datasets using standardized metrics (e.g., logP, molecular weight) to identify outliers .
Q. Q10. Why do some studies report poor bioavailability despite high in vitro activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
